PACAP-38 (31-38), human, mouse, rat (TFA)
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Overview
Description
PACAP-38 (31-38), human, mouse, rat (TFA) is a peptide fragment derived from the larger peptide PACAP-38. This compound is known for its role as a PAC1 receptor activator, which increases the activity of α-secretase and elevates cytosolic calcium levels. It is used extensively in neurotrophic and neuroprotective research due to its potent stimulatory effects on sympathetic neuronal NPY and catecholamine production .
Preparation Methods
Synthetic Routes and Reaction Conditions
PACAP-38 (31-38), human, mouse, rat (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of PACAP-38 (31-38), human, mouse, rat (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
PACAP-38 (31-38), human, mouse, rat (TFA) primarily undergoes phosphorylation reactions. It induces tyrosine phosphorylation of the epidermal growth factor receptor, HER2, and extracellular signal-regulated kinase (ERK). These reactions are crucial for its biological activity .
Common Reagents and Conditions
Reagents: Tyrosine kinase enzymes, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C).
Major Products
The major products of these phosphorylation reactions are phosphorylated forms of the epidermal growth factor receptor, HER2, and ERK, which play significant roles in cell signaling pathways .
Scientific Research Applications
PACAP-38 (31-38), human, mouse, rat (TFA) has a wide range of scientific research applications:
Neurotrophic and Neuroprotective Research: It is used to study the growth and protection of neurons.
Cell Signaling Studies: It helps in understanding the signaling pathways involving the epidermal growth factor receptor and ERK.
Sympathetic Neuronal Studies: It is used to investigate the production of NPY and catecholamines in sympathetic neurons
Mechanism of Action
PACAP-38 (31-38), human, mouse, rat (TFA) exerts its effects by activating the PAC1 receptor. This activation increases the activity of α-secretase, leading to elevated cytosolic calcium levels. The compound also induces the phosphorylation of the epidermal growth factor receptor, HER2, and ERK, which are involved in various cell signaling pathways. These molecular targets and pathways are crucial for its neurotrophic and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
PACAP-27: Another peptide derived from the same precursor as PACAP-38, known for its similar biological activities.
VIP (Vasoactive Intestinal Peptide): Shares structural similarities with PACAP-38 and has overlapping functions in neuroprotection and cell signaling.
Uniqueness
PACAP-38 (31-38), human, mouse, rat (TFA) is unique due to its specific sequence and potent effects on sympathetic neuronal NPY and catecholamine production. Its ability to induce sustained stimulation of these neurotransmitters sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H83N17O11.C2HF3O2/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27;3-2(4,5)1(6)7/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,38-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBISKMGBHZJJFY-CUHHVMDUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84F3N17O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1176.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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